molecular formula C26H26N4O4S2 B2803481 N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922677-91-6

N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2803481
CAS No.: 922677-91-6
M. Wt: 522.64
InChI Key: OCWORBBDLSJVGQ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s mode of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which also work by suppressing the COX enzymes .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and thromboxanes . By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .

Pharmacokinetics

Thiazole derivatives are generally well-absorbed and distributed in the body . They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and reducing the production of pro-inflammatory mediators, the compound can alleviate symptoms of inflammation . This includes a decrease in pain, swelling, and redness at the site of inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Properties

IUPAC Name

N-[2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-18-10-12-19(13-11-18)36(32,33)28-21-7-4-3-6-20(21)25(31)29-14-16-30(17-15-29)26-27-24-22(34-2)8-5-9-23(24)35-26/h3-13,28H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWORBBDLSJVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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